molecular formula C22H24O6 B12596895 7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one CAS No. 649552-07-8

7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B12596895
CAS No.: 649552-07-8
M. Wt: 384.4 g/mol
InChI Key: XBAPBALFUSXLJB-UHFFFAOYSA-N
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Description

7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a heptyl chain, multiple hydroxyl groups, and a benzopyran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes:

    Starting Material: The synthesis begins with a suitable aromatic aldehyde and a heptyl-substituted phenol.

    Condensation Reaction: The aldehyde and phenol undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form a chalcone intermediate.

    Cyclization: The chalcone intermediate is then cyclized using an acid catalyst, such as hydrochloric acid, to form the benzopyran core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for potential therapeutic applications, including anticancer and neuroprotective effects.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Properties: The compound induces apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one: A structurally similar flavonoid with comparable biological activities.

    Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

Uniqueness

7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is unique due to its heptyl chain, which may enhance its lipophilicity and bioavailability compared to other flavonoids. This structural feature could potentially improve its therapeutic efficacy and application in various fields.

Properties

CAS No.

649552-07-8

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

7-heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C22H24O6/c1-2-3-4-5-6-7-13-8-9-15-18(10-13)28-22(21(27)19(15)25)14-11-16(23)20(26)17(24)12-14/h8-12,23-24,26-27H,2-7H2,1H3

InChI Key

XBAPBALFUSXLJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O

Origin of Product

United States

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